A-Z Guide to the Synthesis and Characterization of Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
A-Z Guide to the Synthesis and Characterization of Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis and detailed characterization of Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiophene scaffolds are recognized as privileged structures in drug discovery, appearing in agents like the selective estrogen receptor modulator Raloxifene and the asthma medication Zileuton.[1] This document outlines a robust and efficient synthesis protocol, delves into the mechanistic underpinnings of the key reaction, and presents a multi-technique approach for the structural elucidation and purity confirmation of the title compound. It is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities and for professionals in the pharmaceutical industry exploring new therapeutic agents.
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene core is a bicyclic aromatic heterocycle that has proven to be a remarkably versatile scaffold in the development of therapeutic agents and advanced organic materials.[1] Its rigid structure and potential for diverse functionalization make it an ideal building block for creating molecules that can interact with a wide range of biological targets. Specifically, 3-aminobenzo[b]thiophene derivatives are crucial intermediates, offering a reactive handle for constructing more complex molecular architectures.[1][2] These scaffolds have been successfully incorporated into inhibitors of various kinases, such as PIM-kinases and MAPK-2 kinase (MK2), and have shown promise as antimitotic agents that target tubulin polymerization.[1][3]
The title compound, Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate, combines the core aminobenzothiophene structure with a bromine atom at the 6-position. This halogen substituent is particularly valuable as it provides a strategic site for further chemical modification via cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of diverse compound libraries for drug discovery programs.[4]
Synthesis Strategy: The Gewald Reaction
The most direct and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6] This powerful multicomponent reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a base.[5][7] For the synthesis of the title compound, a variation of the Gewald reaction starting from a substituted 2-halobenzonitrile provides an efficient and high-yielding pathway.[1]
Causality of Experimental Design
The chosen synthetic route is a base-catalyzed cyclization of a 2-halobenzonitrile with methyl thioglycolate. This approach is favored for several reasons:
-
High Efficiency: This one-pot reaction typically proceeds in high yield, minimizing the loss of valuable starting materials.[1]
-
Atom Economy: It is a condensation reaction where the majority of the atoms from the reactants are incorporated into the final product.
-
Versatility: The methodology is applicable to a wide range of substituted 2-halobenzonitriles, allowing for the synthesis of a diverse library of analogs.[1]
-
Process Optimization: The reaction can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes.[1][5]
The mechanism begins with the base-mediated reaction between the 2-halobenzonitrile and methyl thioglycolate, followed by an intramolecular cyclization to form the thiophene ring. The final step is a tautomerization to yield the stable 3-amino product.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for similar compounds.[1]
Materials:
-
4-Bromo-2-fluorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a microwave-safe reaction vessel, add 4-bromo-2-fluorobenzonitrile (1.0 eq), methyl thioglycolate (1.05 eq), and anhydrous DMSO.
-
Add triethylamine (3.0 eq) to the mixture.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 130 °C for approximately 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting benzonitrile), allow the vessel to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Acidify the mixture with 1 M HCl to a pH of ~5-6. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with deionized water to remove any residual salts.
-
Dry the product in a vacuum oven to yield Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate as a solid.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the title compound.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.[8]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.[1] For instance, the proton at position 4 (H-4) will likely appear as a doublet, coupled to H-6, while the proton at position 7 (H-7) will also be a doublet, coupled to H-6.[1]
-
Amine Protons (-NH₂): A broad singlet, typically around δ 7.2 ppm, corresponding to the two protons of the primary amine.[1] This peak will disappear upon D₂O exchange.[9]
-
Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.8 ppm, integrating to three protons.[1]
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will corroborate the structure by showing a signal for each unique carbon atom.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 164-165 ppm.[1]
-
Aromatic & Heterocyclic Carbons: A series of signals in the δ 95-150 ppm range, corresponding to the eight carbons of the benzothiophene core.[1]
-
Methyl Ester Carbon (-OCH₃): An upfield signal around δ 51-52 ppm.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[10]
-
N-H Stretch: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[9]
-
C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the ester carbonyl group.[9]
-
C-O Stretch: An absorption band in the 1250-1300 cm⁻¹ region.[1]
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.[11]
-
C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[4]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[12] The expected peaks will be at m/z 285 and 287. The electrospray ionization (ESI) mode would show [M+H]⁺ peaks at m/z 286 and 288.[1]
-
Fragmentation: Common fragmentation patterns for benzothiophenes can include the loss of the ester group or cleavage of the thiophene ring.[13][14]
Characterization Data Summary
| Technique | Parameter | Expected Value / Observation | Reference |
| ¹H NMR | Chemical Shifts (δ) | ~8.4 (d, H-4), ~7.8 (d, H-7), ~7.6 (dd, H-6), ~7.2 (bs, NH₂), ~3.8 (s, OCH₃) | [1] |
| ¹³C NMR | Chemical Shifts (δ) | ~164.6 (C=O), 96-149 (Aromatic C), 51.4 (OCH₃) | [1] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400 & 3300 (N-H), ~1670 (C=O), ~1270 (C-O), 620 (C-Br) | [1][9] |
| Mass Spec (ESI) | m/z | [M+H]⁺ at 286 and 288 (due to ⁷⁹Br/⁸¹Br isotopes) | [1] |
| Melting Point | Range (°C) | Expected to be a sharp melting point for a pure crystalline solid. | N/A |
Characterization Workflow Diagram
Caption: Workflow for the comprehensive characterization of the final product.
Conclusion
This guide has detailed a reliable and efficient synthesis of Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate via a microwave-assisted variation of the Gewald reaction. The rationale behind the synthetic strategy was explained, and a step-by-step protocol was provided. Furthermore, a comprehensive analytical workflow involving NMR, IR, and mass spectrometry was outlined to ensure the unambiguous confirmation of the product's structure and purity. This compound serves as a valuable and versatile intermediate for the synthesis of more complex molecules, particularly within the context of medicinal chemistry and drug discovery.
References
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(58), 46581-46594. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 468-473. [Link]
-
Wojciechowski, J., et al. (2024). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3485. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]
-
Al-Hiari, Y. M. (2006). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Jordan Journal of Chemistry, 1(2), 129-136. [Link]
-
Porter, Q. N., & Elix, J. A. (1969). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry, 22(8), 1689-1703. [Link]
-
BuyersGuideChem. Methyl 3-amino-1-benzothiophene-2-carboxylate. [Link]
-
PubMed. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules, 11(5), 371-376. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. Journal of Heterocyclic Chemistry, 54(5), 2903-2907. [Link]
-
Varian Mercury plus-400 instrument documentation (general reference for NMR instrumentation). [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
PubChem. Methyl 3-amino-5-bromothiophene-2-carboxylate. [Link]
-
Romagnoli, R., et al. (2007). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]
- Google Patents. (1997). Process for the synthesis of benzothiophenes.
-
NIST WebBook. Benzo[b]thiophene Mass Spectrum. [Link]
-
ResearchGate. (2002). Mass spectra of benzothiophene derivatives. [Link]
-
ResearchGate. (2003). The oa-TOF mass spectra of the major bromine-containing peaks. [Link]
-
ResearchGate. (2019). Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester. [Link]
-
Sone, C., et al. (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture, Series A, 12(1), 113-124. [Link]
-
Shafiee, A., et al. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198-202. [Link]
-
ResearchGate. (2021). FT-IR spectra of thiophene and polythiophene. [Link]
-
Le Joncour, L., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 26(11), 3369. [Link]
-
NIST WebBook. Benzo[b]thiophene IR Spectrum. [Link]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
